Cas no 2172504-77-5 (1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol)

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol structure
2172504-77-5 structure
商品名:1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol
CAS番号:2172504-77-5
MF:C11H11FN2O
メガワット:206.216245889664
CID:6023309
PubChem ID:165733633

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol 化学的及び物理的性質

名前と識別子

    • 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol
    • 2172504-77-5
    • [1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
    • EN300-1591335
    • インチ: 1S/C11H11FN2O/c1-8-6-9(12)2-3-11(8)14-10(7-15)4-5-13-14/h2-6,15H,7H2,1H3
    • InChIKey: YJPWBEBWXMRPCI-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C)C=1)N1C(CO)=CC=N1

計算された属性

  • せいみつぶんしりょう: 206.08554114g/mol
  • どういたいしつりょう: 206.08554114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38Ų

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1591335-1.0g
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
1g
$1714.0 2023-06-04
Enamine
EN300-1591335-0.5g
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
0.5g
$1646.0 2023-06-04
Enamine
EN300-1591335-5.0g
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
5g
$4972.0 2023-06-04
Enamine
EN300-1591335-500mg
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
500mg
$1646.0 2023-09-23
Enamine
EN300-1591335-100mg
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
100mg
$1508.0 2023-09-23
Enamine
EN300-1591335-1000mg
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
1000mg
$1714.0 2023-09-23
Enamine
EN300-1591335-0.05g
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
0.05g
$1440.0 2023-06-04
Enamine
EN300-1591335-10.0g
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
10g
$7373.0 2023-06-04
Enamine
EN300-1591335-250mg
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
250mg
$1577.0 2023-09-23
Enamine
EN300-1591335-50mg
[1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-yl]methanol
2172504-77-5
50mg
$1440.0 2023-09-23

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol 関連文献

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanolに関する追加情報

Professional Introduction to Compound with CAS No. 2172504-77-5 and Product Name: 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol

Compound with the CAS number 2172504-77-5 and the product name 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a unique structural motif, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular framework of this compound incorporates a pyrazole core, which is a well-documented scaffold in the development of bioactive molecules. Specifically, the presence of a 4-fluoro-2-methylphenyl substituent and a pyrazol-5-ylmethanol moiety contributes to its distinct chemical properties and biological activities.

The 4-fluoro-2-methylphenyl group is particularly noteworthy as it introduces both electronic and steric effects that can modulate the compound's interactions with biological targets. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity, making them a popular choice in drug design. In contrast, the pyrazol-5-ylmethanol component provides a hydrogen-bonding capability that can be exploited in the design of small molecules targeting specific biological pathways. This dual functionality makes the compound an attractive candidate for further exploration in drug development.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. Pyrazoles are heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural versatility of pyrazoles allows for the facile introduction of various substituents, enabling the tuning of their pharmacological profiles. In particular, derivatives containing fluorinated aromatic rings have shown enhanced efficacy in preclinical studies, suggesting their potential as lead compounds for therapeutic agents.

The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps typically include condensation reactions to form the pyrazole ring, followed by functional group transformations to introduce the desired substituents. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity. These methods align with contemporary trends in synthetic organic chemistry, emphasizing sustainability and scalability.

One of the most compelling aspects of this compound is its potential application in targeting neurological disorders. The structural features of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol suggest that it may interact with neurotransmitter receptors or enzymes involved in pathophysiological processes associated with conditions such as Alzheimer's disease and Parkinson's disease. Preliminary computational studies have indicated favorable binding affinities to several key targets, paving the way for further experimental validation.

In addition to its neurological applications, this compound has shown promise in combating infectious diseases. The 4-fluoro-2-methylphenyl moiety has been identified as a critical region for interacting with bacterial enzymes, suggesting potential antibacterial activity. Furthermore, the hydrogen-bonding capability provided by the pyrazol-5-ylmethanol group may enhance interactions with viral proteins, making it a viable candidate for antiviral therapies. These findings are particularly relevant in light of emerging infectious diseases and the ongoing challenge of antibiotic resistance.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. In vitro assays have been conducted to evaluate the cytotoxicity and pharmacokinetic properties of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol. Initial results are promising, demonstrating low toxicity at therapeutic concentrations while maintaining strong activity against target pathogens or enzymes. These findings support its progression into more comprehensive preclinical studies.

The integration of computational chemistry into drug discovery has significantly accelerated the identification of promising candidates like 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol. Molecular modeling techniques have been employed to predict binding modes and affinity profiles, guiding synthetic modifications to optimize activity. This interdisciplinary approach combines experimental expertise with computational power, fostering innovation in pharmaceutical research.

As our understanding of disease mechanisms continues to evolve, so does our capacity to develop targeted therapies. The unique structural features of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol position it as a valuable tool for exploring new therapeutic avenues. Its potential applications span multiple disease areas, underscoring its versatility as a scaffold for drug development.

In conclusion,1-(4-fluoro-2-methylphenyl)-1H-pyrazol-5-ylmethanol (CAS No. 2172504-77) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities. Further research is warranted to fully elucidate its therapeutic potential and explore its applications across various disease states.

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